molecular formula C7H6BrF3N2O2 B3039290 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1006348-79-3

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B3039290
CAS No.: 1006348-79-3
M. Wt: 287.03 g/mol
InChI Key: AORMTPZTDCLQLT-UHFFFAOYSA-N
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Description

3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at position 3, a bromine atom at position 4, and a propanoic acid side chain attached to the pyrazole nitrogen. Its molecular formula is C₈H₈BrF₃N₂O₂, with an average molecular mass of 301.062 Da and a monoisotopic mass of 299.972 Da . This compound is of significant interest in medicinal chemistry and agrochemical research due to the electron-withdrawing properties of the -CF₃ and Br groups, which enhance stability and modulate biological activity.

Properties

IUPAC Name

3-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c8-4-3-13(2-1-5(14)15)12-6(4)7(9,10)11/h3H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORMTPZTDCLQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200114
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006348-79-3
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006348-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a trifluoromethyl-substituted pyrazole, followed by the introduction of a propanoic acid moiety. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives with trifluoromethyl and halogen substitutions are widely studied. Below is a detailed comparison of the target compound with its analogs:

Structural Modifications and Substituent Effects

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight (Da) Key Features
3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (Target) 4-Br, 3-CF₃, N1-propanoic acid C₈H₈BrF₃N₂O₂ 301.06 High electronegativity from Br and CF₃; potential herbicide/antimicrobial activity
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 5-cyclopropyl, 3-CF₃, N1-propanoic acid C₁₀H₁₀BrF₃N₂O₂ 327.10 Cyclopropyl group enhances steric bulk; may improve target selectivity
2-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-Br, 3-CHF₂, N1-propanoic acid C₇H₇BrF₂N₂O₂ 269.04 Difluoromethyl substitution reduces metabolic degradation
3-[4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-NO₂, 3-CF₃, N1-propanoic acid C₇H₆F₃N₃O₄ 265.14 Nitro group increases reactivity; potential for prodrug activation
Methyl 3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate 4-Br, 3-CF₃, N1-propanoate ester C₉H₁₀BrF₃N₂O₂ 315.09 Esterified form improves bioavailability; used in synthetic intermediates

Physicochemical Properties

  • pKa: The target compound’s carboxylic acid group has an estimated pKa of ~4.26, similar to analogs like 3-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (pKa 4.26) .
  • Solubility: The propanoic acid moiety enhances water solubility compared to ester derivatives (e.g., methyl ester in ).
  • Thermal Stability : Compounds with cyclopropyl substituents (e.g., C₁₀H₁₀BrF₃N₂O₂) exhibit higher melting points due to increased rigidity .

Biological Activity

3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a synthetic compound that belongs to the pyrazole family, which is known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The chemical structure of this compound can be described as follows:

Property Value
Molecular Formula C8H11BrF3N3
Molecular Weight 274.09 g/mol
IUPAC Name This compound
CAS Number 19968-17-3

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways of cancer cells and microorganisms, leading to reduced proliferation and survival.
  • Oxidative Stress Induction: The trifluoromethyl group can generate reactive oxygen species (ROS), promoting oxidative stress that can lead to apoptosis in targeted cells.

Pharmacological Effects

Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:

  • Antimicrobial Activity:
    • Compounds containing the trifluoromethyl group have shown enhanced antimicrobial properties. For instance, studies reported minimum inhibitory concentrations (MICs) against various pathogens, indicating potential use in treating infections.
  • Anticancer Activity:
    • In vitro studies have demonstrated that related pyrazole derivatives exhibit significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). IC50 values indicate effective concentrations required for inhibiting cell growth.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including those with trifluoromethyl substitutions:

  • Study on Anticancer Properties: A recent study evaluated the anticancer effects of pyrazole derivatives against multiple human cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values ranging from 22.4 µM to 44.4 µM, outperforming standard chemotherapy agents like Doxorubicin in certain cases .
  • Antimicrobial Efficacy: Another investigation focused on the antimicrobial properties of trifluoromethyl-substituted pyrazoles. The study found that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 4.88 µg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Reactant of Route 2
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3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid

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